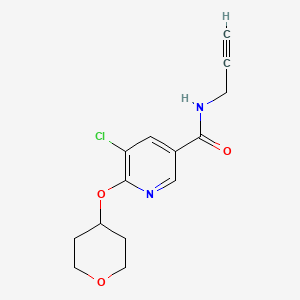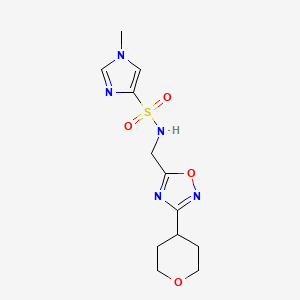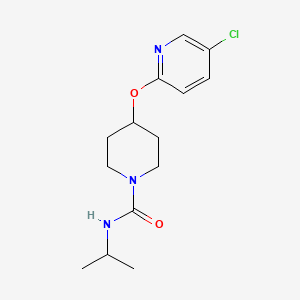![molecular formula C8H15NO B2665818 3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287333-46-2](/img/structure/B2665818.png)
3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-amine is a chemical compound that has been used in the synthesis of a potent quinolone antibacterial agent, U-87947E . It can also be used to prepare bicyclo[1.1.1]pentane-derived azides for click chemistry applications . The molecular structure consists of three rings of four carbon atoms each .
Synthesis Analysis
The synthesis of 3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-amine involves the use of 1-Bicyclo[1.1.1]pentylamine hydrochloride as a precursor . Recent advances in the synthetic chemistry of BCP have focused on the development of radical chemistry, which enables the assembly of valuable bicyclo[1.1.1]pentylamines scaffold directly through the amination transformation of highly strained [1.1.1]propellane .Molecular Structure Analysis
The molecular structure of 3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-amine consists of a bicyclo[1.1.1]pentane core with a methoxyethyl group attached to one of the bridgehead carbons and an amine group attached to the other . This structure is highly strained due to the small ring size and the presence of the methoxyethyl and amine groups .Chemical Reactions Analysis
The chemical reactions involving 3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-amine are primarily related to its use as a precursor in the synthesis of other compounds. For example, it can be used to synthesize bisbicyclo[1.1.1]pentyldiazene . Additionally, it can be used to prepare bicyclo[1.1.1]pentane-derived azides for click chemistry applications .properties
IUPAC Name |
3-(2-methoxyethyl)bicyclo[1.1.1]pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-10-3-2-7-4-8(9,5-7)6-7/h2-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLMBHAHHYQEFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC12CC(C1)(C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2665739.png)


![7-[(4-methylpiperidin-1-yl)sulfonyl]-1-(2-oxo-2-piperidin-1-ylethyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one](/img/structure/B2665745.png)
![7-Azabicyclo[4.2.0]octan-8-one](/img/structure/B2665747.png)

![(E)-N-[1-oxo-1-[4-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]propan-2-yl]-2-phenylethenesulfonamide](/img/structure/B2665750.png)
![2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one](/img/structure/B2665751.png)

![3-ethyl-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2665753.png)
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-nitrobenzenesulfonamide](/img/structure/B2665754.png)
